6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-10(15)9-7-4-16-8(3-13(7)12-11-9)6-1-2-17-5-6/h1-2,5,8H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLCYPJHUENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
The mode of action of triazole compounds typically involves binding to enzymes and receptors in the body, leading to a variety of biological effects. The exact interaction would depend on the specific structure of the compound and the target it binds to.
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors. The specific pathways affected by “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets.
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid”.
Result of Action
The molecular and cellular effects of “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets and mode of action. Triazole compounds in general can have a wide range of effects due to their ability to bind to various targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazole compounds. The specific effects of these factors on “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would need to be studied.
Biological Activity
The compound 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N4OS
- Molecular Weight : 236.30 g/mol
- CAS Number : 2098013-02-4
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains and fungi. In vitro studies showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The triazole scaffold is known for its anticancer activity. Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production and nitric oxide release in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, which supports its potential use in inflammatory conditions .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes associated with various diseases:
- Carbonic Anhydrase Inhibitors : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition studies suggest that the compound may act as a potent inhibitor of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and edema .
- Cholinesterase Inhibitors : Given the relevance of cholinesterase inhibitors in Alzheimer's disease therapy, this compound's inhibition of this enzyme could indicate potential neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine derivatives appears to be influenced by the presence of the thiophene ring and the triazole moiety. Modifications to these structures can enhance or diminish their biological activities. For example:
- Substituents on the thiophene ring can alter lipophilicity and receptor binding affinity.
- The position of functional groups on the triazole ring can affect enzyme inhibition potency.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant activity compared to standard antibiotics .
- Cancer Cell Line Study : In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability for MCF-7 cells, with an IC50 value determined at 15 µM after 48 hours of exposure .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Carboxylic Acid vs. Ester/Amide Derivatives : The carboxylic acid group enhances solubility in aqueous environments, contrasting with ester or amide derivatives that prioritize membrane permeability .
Physicochemical and Pharmacokinetic Properties
Notable Trends:
Preparation Methods
Formation of the Triazolo Ring
- The triazole moiety is commonly synthesized by cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters.
- For example, a hydrazide intermediate can react with orthoesters or nitriles under acidic or basic conditions to form the 1,2,3-triazole ring system.
- Microwave-assisted cyclization methods have been reported to enhance reaction efficiency and yield.
Construction of the Oxazine Ring
- The oxazine ring is formed by intramolecular cyclization involving an amino alcohol or amino ether functionality.
- Typically, a precursor containing a hydroxyl group and an amine or hydrazine moiety undergoes cyclization under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the oxazine heterocycle.
- The cyclization step is sensitive to temperature and solvent choice, often requiring mild heating and aprotic solvents.
Carboxylic Acid Functionalization
- The carboxylic acid group at position 3 is introduced by hydrolysis of ester intermediates or by direct oxidation of methyl groups.
- Hydrolysis is commonly performed using sodium hydroxide in methanol or aqueous media at room temperature or slightly elevated temperatures.
- Acidification with dilute hydrochloric acid or trifluoroacetic acid yields the free carboxylic acid.
Representative Preparation Procedure
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of hydrazide intermediate | Reaction of hydrazine with ester or acid chloride | Forms triazole precursor |
| 2 | Cyclization to triazolo-oxazine | Acidic cyclization (TFA in DCM) | Microwave assistance possible |
| 3 | Halogenation at 6-position | N-iodosuccinimide or similar reagent | Prepares for cross-coupling |
| 4 | Cross-coupling with thiophen-3-yl boronic acid | Pd or Cu catalyst, K3PO4 base, DMF solvent, 80–100 °C | Introduces thiophene ring |
| 5 | Ester hydrolysis to acid | NaOH in MeOH/H2O, room temp to 40 °C | Yields final carboxylic acid |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction times for cyclization steps without compromising yields.
- Use of bulky ligands in cross-coupling improves selectivity and yield of thiophene substitution.
- Mild hydrolysis conditions prevent decomposition of sensitive heterocyclic rings.
- Purification is typically achieved by recrystallization or preparative HPLC; characterization includes 1H NMR, elemental analysis, and mass spectrometry to confirm structure and purity.
Comparative Data Table of Key Reaction Conditions
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Triazole formation | Hydrazine + ester | Ethanol or MeOH | Reflux | 4–6 h | 70–85 | Conventional or microwave |
| Oxazine cyclization | TFA, DCM | DCM | 25–40 °C | 1–2 h | 75–90 | Acidic conditions |
| Halogenation | NIS or NBS | DCM or DMF | 0–25 °C | 1 h | 80–88 | Controlled addition |
| Cross-coupling | Pd/Cu catalyst, K3PO4 | DMF | 80–100 °C | 6–12 h | 65–80 | Ligand optimized |
| Hydrolysis | NaOH (aq) | MeOH/H2O | 20–40 °C | 12–16 h | 85–95 | Mild base |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
